molecular formula C19H22N2O4 B350607 3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide CAS No. 341934-23-4

3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide

Cat. No.: B350607
CAS No.: 341934-23-4
M. Wt: 342.4g/mol
InChI Key: ZALHKXLZDWOSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide is a synthetic organic compound characterized by the presence of methoxy groups on the benzene ring and a morpholine moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-(morpholin-4-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, inflammation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide
  • 2-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-acrylonitrile
  • 3,4-dimethoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide

Uniqueness

3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and morpholine groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .

Properties

CAS No.

341934-23-4

Molecular Formula

C19H22N2O4

Molecular Weight

342.4g/mol

IUPAC Name

3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-23-17-8-7-14(13-18(17)24-2)19(22)20-15-5-3-4-6-16(15)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)

InChI Key

ZALHKXLZDWOSAC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)OC

Origin of Product

United States

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